Cas no 104881-78-9 (Pseudopterosin C)

Pseudopterosin C structure
Pseudopterosin C structure
Productnaam:Pseudopterosin C
CAS-nummer:104881-78-9
MF:C27H38O7
MW:474.58642911911
CID:212240
PubChem ID:21637884

Pseudopterosin C Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Xylopyranoside,(3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl,3-acetate
    • [(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate
    • b-D-Xylopyranoside,(3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-y
    • b-D-Xylopyranoside, (3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propenyl)-1H-phenalen-4-yl,3-acetate (9CI)
    • b-D-Xylopyranoside,2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propenyl)-1H-phenalen-4-yl,3-acetate, [3S-(3a,7b,9a,9aa)]-
    • Pseudopterosin C
    • 94F3Q0GULG
    • Pseudopterosin C [MI]
    • beta-D-Xylopyranoside, (3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl, 3-acetate
    • (3S,7R,9S,9aR)-2,3,7,8,9,9a-Hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl-beta-D-xylopyranoside 3-acetate
    • Q27271679
    • (3S,7R,9S,9AR)-2,3,7,8,9,9A-HEXAHYDRO-5-HYDROXY-3,6,9-TRIMETHYL-7-(2-METHYL-1-PROPEN-1-YL)-1H-PHENALEN-4-YL-.BETA.-D-XYLOPYRANOSIDE 3-ACETATE
    • 104881-78-9
    • SCHEMBL708772
    • UNII-94F3Q0GULG
    • CHEMBL478977
    • .BETA.-D-XYLOPYRANOSIDE, (3S,7R,9S,9AR)-2,3,7,8,9,9A-HEXAHYDRO-5-HYDROXY-3,6,9-TRIMETHYL-7-(2-METHYL-1-PROPEN-1-YL)-1H-PHENALEN-4-YL, 3-ACETATE
    • Inchi: 1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)26(20)34-27-24(31)25(33-16(6)28)19(29)11-32-27/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24+,25-,27-/m0/s1
    • InChI-sleutel: KFGFLTUAFJTHSD-HPZAAEPWSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@@H](CO1)O)OC(C)=O)O)C1C(=C(C)C2[C@@H](/C=C(\C)/C)C[C@H](C)[C@H]3CC[C@H](C)C=1C3=2)O

Berekende eigenschappen

  • Exacte massa: 474.26175355g/mol
  • Monoisotopische massa: 474.26175355g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 5
  • Complexiteit: 764
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 105

Experimentele eigenschappen

  • PSA: 105.45000
  • LogboekP: 4.15970

Pseudopterosin C Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司